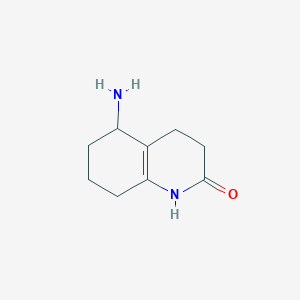
1-(Quinoxalin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinoxalin-2-yl)ethanamine is a nitrogen-containing heterocyclic compound It features a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring, and an ethanamine group attached to the second position of the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with α-haloketones, followed by reduction and subsequent amination. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(Quinoxalin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
1-(Quinoxalin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(Quinoxalin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
1-(Quinoxalin-2-yl)ethanamine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound without the ethanamine group.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
6-Nitroquinoxaline: A derivative with a nitro group at the sixth position.
Uniqueness: this compound is unique due to the presence of the ethanamine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-quinoxalin-2-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3 |
InChIキー |
YITXQQSVANLVGU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




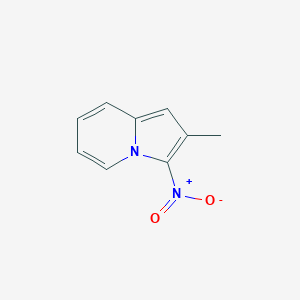



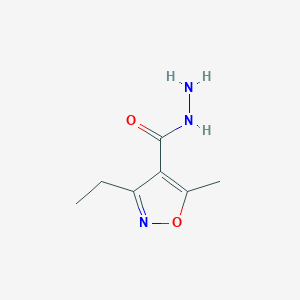

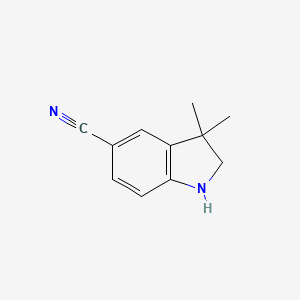

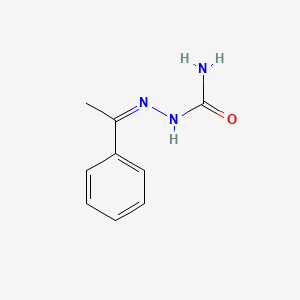
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)

